molecular formula C13H21N3O2S B8563070 Tert-butyl (1-(thiazol-2-yl)piperidin-4-yl)carbamate

Tert-butyl (1-(thiazol-2-yl)piperidin-4-yl)carbamate

Cat. No. B8563070
M. Wt: 283.39 g/mol
InChI Key: JPEDBEPGAUSSOV-UHFFFAOYSA-N
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Patent
US08318774B2

Procedure details

6.91 g (75.0 mmol) potassium carbonate was added to a solution of 1.35 ml (15.0 mmol) 2-bromothiazole and 3.00 g (15.0 mmol) piperidin-4-yl-carbamic acid-tert-butyl ester in DMF (50 ml) and heated to 120° C. for 8 h. Subsequently, the solvent was removed in vacuo and the residue taken up by chloroform. This solution was washed with water and brine in turn, dried over MgSO4, filtered and concentrated in vacuo. Column chromatography (SiO2, chloroform) was carried out on the residue, yielding 1.14 g (4.0 mmol, 27%) (1-thiazol-2-yl-piperidin-4-yl)-carbamic acid-tert-butyl ester.
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[C:8]1[S:9][CH:10]=[CH:11][N:12]=1.[C:13]([O:17][C:18](=[O:26])[NH:19][CH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)([CH3:16])([CH3:15])[CH3:14]>CN(C=O)C>[C:13]([O:17][C:18](=[O:26])[NH:19][CH:20]1[CH2:25][CH2:24][N:23]([C:8]2[S:9][CH:10]=[CH:11][N:12]=2)[CH2:22][CH2:21]1)([CH3:16])([CH3:14])[CH3:15] |f:0.1.2|

Inputs

Step One
Name
Quantity
6.91 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.35 mL
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was removed in vacuo
WASH
Type
WASH
Details
This solution was washed with water and brine in turn
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C=1SC=CN1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mmol
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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